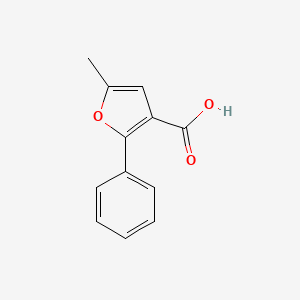
5-Methyl-2-phenylfuran-3-carboxylic acid
Übersicht
Beschreibung
5-Methyl-2-phenylfuran-3-carboxylic acid, also known as MPFA, is a chemical compound that belongs to the furan family. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPFA is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. In
Wissenschaftliche Forschungsanwendungen
-
Electrocatalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid
- Application : This process involves the electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a biomass-based platform compound, to 2,5-furandicarboxylic acid (FDCA). FDCA is a monomer with high added value and is used in the synthesis of important polymers such as polyesters, polyurethanes, and polyamides .
- Method : The process involves the use of electrode materials and catalysts. The reaction mechanisms, catalyst structures, and coupling reactions are discussed in the research .
- Results : The research provides a guide for the electrochemical oxidation of furfural and the development of advanced electrocatalyst materials for the implementation and production of renewable resources .
-
Efficient Synthesis of 5-Methyl-2-Furancarboxylic Acid
- Application : The research presents a novel route to the sustainable synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). MFA is an important substituted furoic acid with versatile applications .
- Method : The process involves the direct cleavage of the C–OH bond in HMFA at ambient temperature using Pd/C catalysts .
- Results : The research achieved a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran .
-
Selective Hydrogenolysis of Bio-renewable 5-Hydroxymethyl-2-furancarboxylic Acid
- Application : This research presents a novel route to the sustainable synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). MFA is an important substituted furoic acid with versatile applications .
- Method : The process involves the direct cleavage of the C–OH bond in HMFA at ambient temperature using Pd/C catalysts .
- Results : The research achieved a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Application : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
- Method : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
- Results : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
-
Synthesis of Chiral Furans
- Application : Furan compounds can be transformed into a plethora of methods allowing the direct or indirect transformation of biomass into more or less enantiopure chiral compounds containing a furan unit .
- Method : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
- Results : Many of these compounds can serve as substrates for a variety of syntheses including total syntheses .
-
Furan in Food
- Application : Furan is found in various food products, especially those that have undergone heat treatment .
- Method : The substance is formed during thermal processing, such as canning and jar sterilization, and is prevalent in coffee, baby food, and canned goods .
- Results : Although the levels present in food are low, long-term exposure can potentially pose a health risk, making it an ongoing topic of research in food safety and health .
Eigenschaften
IUPAC Name |
5-methyl-2-phenylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASZQQKUMVLKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974684 | |
| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylfuran-3-carboxylic acid | |
CAS RN |
5926-07-8 | |
| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)
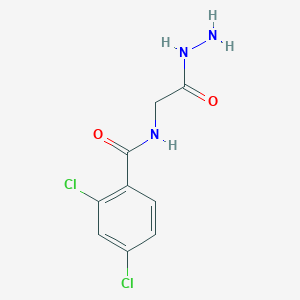
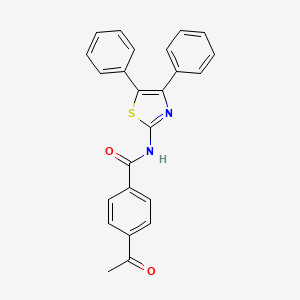
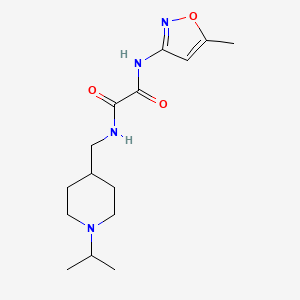
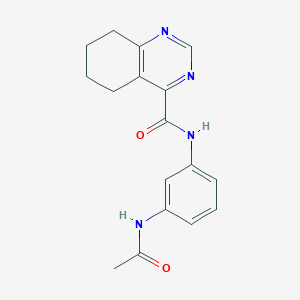
![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)
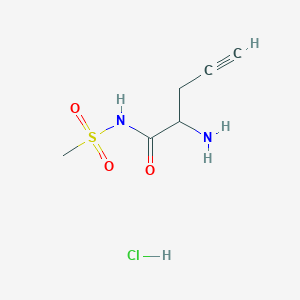
![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)
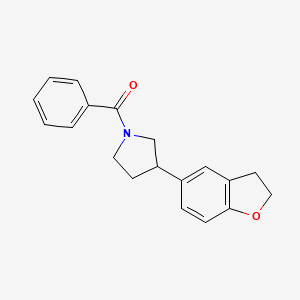
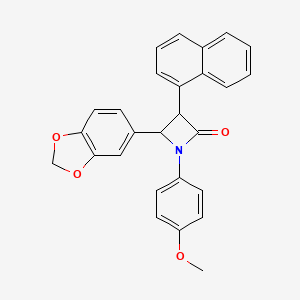
![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)
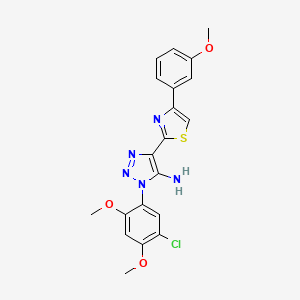
![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)